

# Spectroscopic Profile of Ethyl 2-(pyridin-2-yl)propanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-(pyridin-2-yl)propanoate

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Ethyl 2-(pyridin-2-yl)propanoate**, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectroscopic information to facilitate structural elucidation and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2-(pyridin-2-yl)propanoate**. These predictions are based on computational models and should be used as a reference for experimental verification.

### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.58 - 8.56	m	1H	H-6 (pyridin-2-yl)
7.68 - 7.64	m	1H	H-4 (pyridin-2-yl)
7.33 - 7.31	m	1H	H-3 (pyridin-2-yl)
7.18 - 7.15	m	1H	H-5 (pyridin-2-yl)
4.17	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.94	q	1H	-CH(pyridin-2-yl)-
1.61	d	3H	-CH(CH <sub>3</sub> )-
1.22	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
173.5	C=O
158.9	C-2 (pyridin-2-yl)
149.3	C-6 (pyridin-2-yl)
136.8	C-4 (pyridin-2-yl)
123.9	C-3 (pyridin-2-yl)
122.2	C-5 (pyridin-2-yl)
61.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
52.8	-CH(pyridin-2-yl)-
18.7	-CH(CH <sub>3</sub> )-
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3050	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1590, 1570, 1470, 1435	C=C and C=N stretching (pyridine ring)
~1250	C-O stretch (ester)
~1180	C-N stretch

## Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
Exact Mass	179.0946 u
Predicted [M+H] <sup>+</sup>	180.1025

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl 2-(pyridin-2-yl)propanoate** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, the spectral width is generally set from 0 to 200 ppm, and a larger number of scans are required

due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

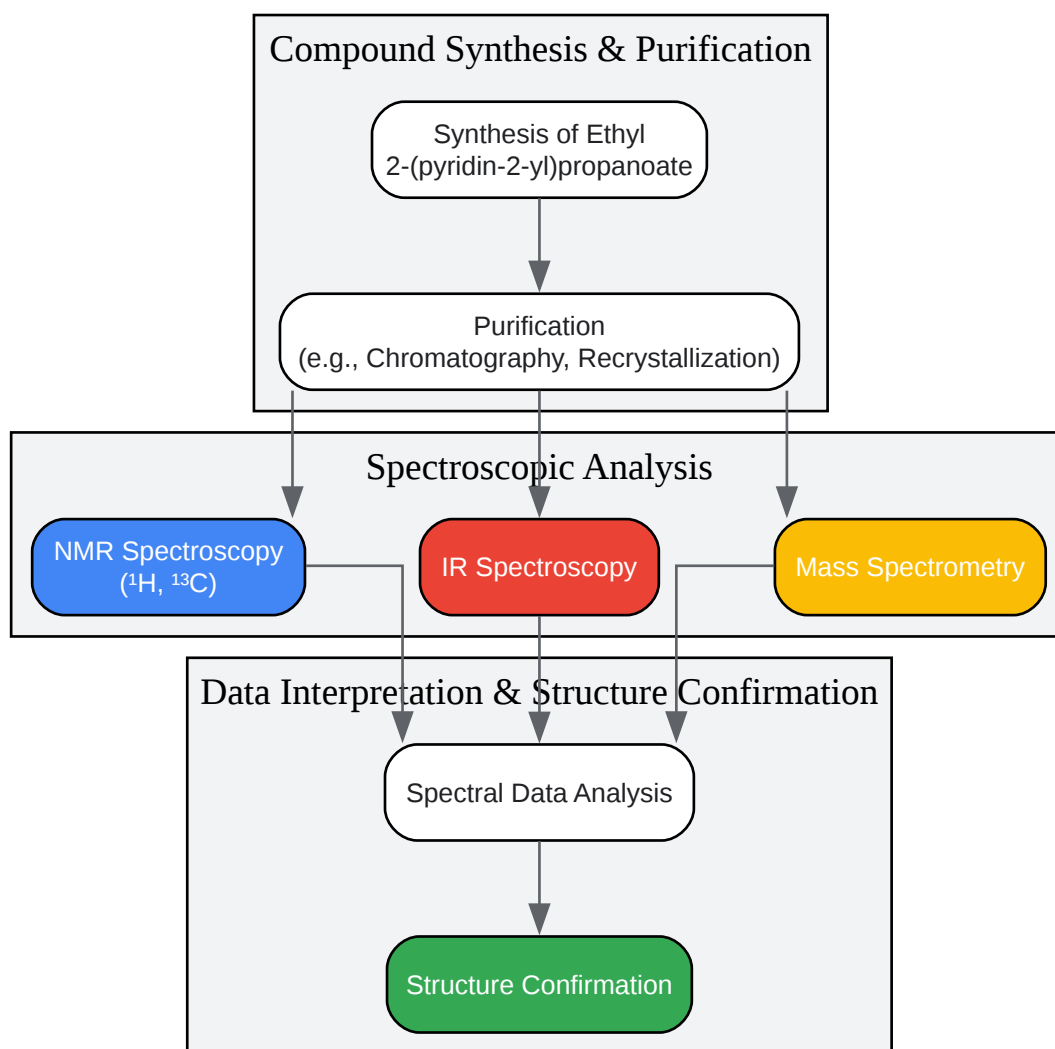
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

## Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule  $[\text{M}+\text{H}]^+$ . For Electron Ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, leading to the formation of a molecular ion ( $\text{M}^+$ ) and various fragment ions. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.<sup>[1][2][3]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **Ethyl 2-(pyridin-2-yl)propanoate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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